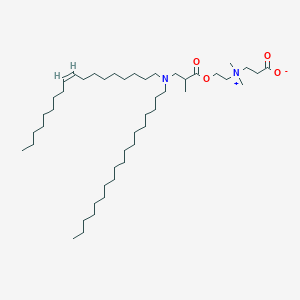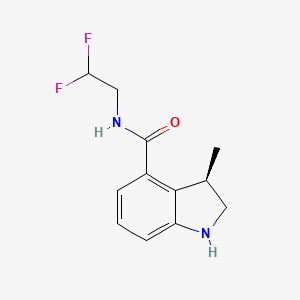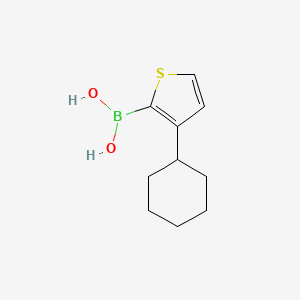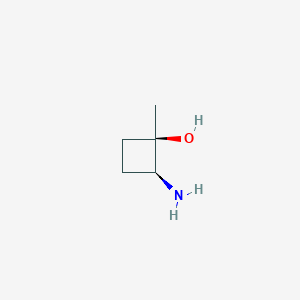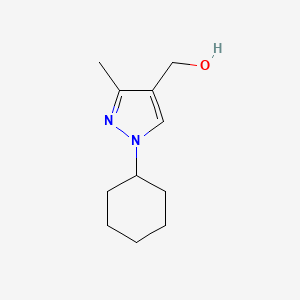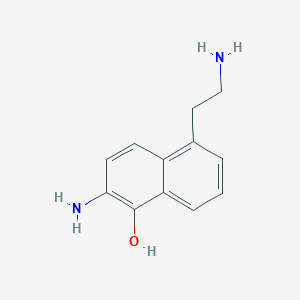
2-Amino-5-(2-aminoethyl)naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(2-aminoethyl)naphthalen-1-ol is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of an amino group and a hydroxyl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-aminoethyl)naphthalen-1-ol typically involves the reaction of naphthalene derivatives with appropriate amines under controlled conditions. One common method is the aminomethylation of naphthalen-2-ol, which involves the reaction of naphthalen-2-ol with formaldehyde and an amine source . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-aminoethyl)naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-5-(2-aminoethyl)naphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-aminoethyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(naphthalen-2-yl)ethan-1-ol: This compound shares a similar naphthalene structure but differs in the position and type of functional groups attached.
Aminomethyl propanol: Although structurally different, this compound also contains an amino group and is used in various chemical and industrial applications.
Uniqueness
2-Amino-5-(2-aminoethyl)naphthalen-1-ol is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-amino-5-(2-aminoethyl)naphthalen-1-ol |
InChI |
InChI=1S/C12H14N2O/c13-7-6-8-2-1-3-10-9(8)4-5-11(14)12(10)15/h1-5,15H,6-7,13-14H2 |
InChI Key |
KCFVPEFDXNFLCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC(=C(C2=C1)O)N)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


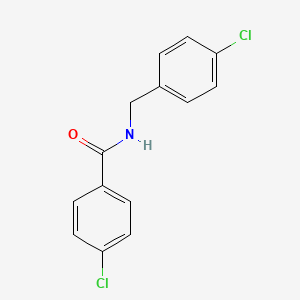
![6-Bromo-2-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B13342457.png)
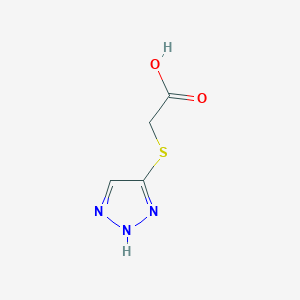
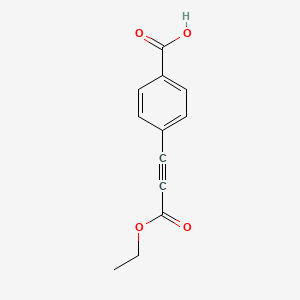
![tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate](/img/structure/B13342482.png)


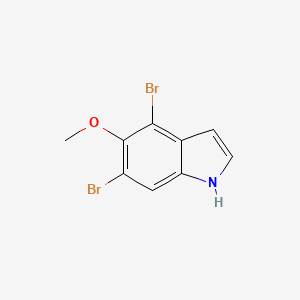
![7,8-Dihydrooxepino[3,2-b]pyridin-9(6H)-one](/img/structure/B13342490.png)
